molecular formula C11H11NS B3385529 4,7-Dimethylquinoline-2-thiol CAS No. 64215-48-1

4,7-Dimethylquinoline-2-thiol

Cat. No. B3385529
CAS RN: 64215-48-1
M. Wt: 189.28 g/mol
InChI Key: VBWHJNKSSZEICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethylquinoline-2-thiol is a chemical compound with the molecular formula C11H11NS and a molecular weight of 189.28 . Its IUPAC name is 4,7-dimethyl-2-quinolinethiol . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NS/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . Predicted properties include a melting point of 123.01°C, a boiling point of approximately 284.9°C at 760 mmHg, and a density of approximately 1.2 g/cm³ . The refractive index is predicted to be n20D 1.66 . The pKa values are predicted to be pKa: 1.68 and pKb: 9.69 .

properties

CAS RN

64215-48-1

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4,7-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H11NS/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

VBWHJNKSSZEICG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CC(=S)N2)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=S)N2)C

solubility

7.1 [ug/mL]

Origin of Product

United States

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